molecular formula C11H13NO3S B1600161 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid CAS No. 899016-21-8

4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid

Cat. No. B1600161
M. Wt: 239.29 g/mol
InChI Key: VKNIHGOGNLOYHH-UHFFFAOYSA-N
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Description

4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid is a chemical compound with the molecular formula C11H13NO3S . It is also known by its IUPAC name, 4-(2-methylsulfanylanilino)-4-oxobutanoic acid .


Molecular Structure Analysis

The molecular structure of 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

  • 2-Aminothiazole-Based Compounds

    • Application Summary : The 2-aminothiazole scaffold is a characteristic structure in drug development. It has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
    • Methods of Application : The synthesis of these compounds involves various synthetic strategies to access novel 2-aminothiazole derivatives .
    • Results or Outcomes : Various 2-aminothiazole-based derivatives have been used as medical drugs to treat different kinds of diseases with high therapeutic influence .
  • 4-({[4-(Methylthio)phenyl]methylene}amino)phenyl Dodecanoate

    • Application Summary : This compound is a new Schiff base ester synthesized for potential use in scientific and technological areas, specifically as LCD devices, organic light emitting diodes, anisotropic networks, photoconductors, and semiconductor materials .
    • Methods of Application : The synthesis of this compound involves the reaction of 4-(methylthio)benzaldehyde and 4-aminophenol in methanol, followed by the addition of dodecanoic acid .
    • Results or Outcomes : The compound was successfully synthesized, and its IR, 1H NMR, 13C NMR, and EI-MS spectroscopic data were presented .
  • 2-Aminothiazole-Based Compounds

    • Application Summary : The 2-aminothiazole scaffold is a characteristic structure in drug development. It has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
    • Methods of Application : The synthesis of these compounds involves various synthetic strategies to access novel 2-aminothiazole derivatives .
    • Results or Outcomes : Various 2-aminothiazole-based derivatives have been used as medical drugs to treat different kinds of diseases with high therapeutic influence .
  • 4-(Methylthio)phenylboronic acid

    • Application Summary : This compound is used in the synthesis of various materials due to its unique properties .
    • Methods of Application : The synthesis of this compound involves the reaction of 4-(methylthio)benzaldehyde and 4-aminophenol in methanol, followed by the addition of dodecanoic acid .
    • Results or Outcomes : The compound was successfully synthesized, and its IR, 1H NMR, 13C NMR, and EI-MS spectroscopic data were presented .
  • 2-Aminothiazole-Based Compounds

    • Application Summary : The 2-aminothiazole scaffold is a characteristic structure in drug development. It has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
    • Methods of Application : The synthesis of these compounds involves various synthetic strategies to access novel 2-aminothiazole derivatives .
    • Results or Outcomes : Various 2-aminothiazole-based derivatives have been used as medical drugs to treat different kinds of diseases with high therapeutic influence .
  • 4-(Methylthio)phenylboronic acid

    • Application Summary : This compound is used in the synthesis of various materials due to its unique properties .
    • Methods of Application : The synthesis of this compound involves the reaction of 4-(methylthio)benzaldehyde and 4-aminophenol in methanol, followed by the addition of dodecanoic acid .
    • Results or Outcomes : The compound was successfully synthesized, and its IR, 1H NMR, 13C NMR, and EI-MS spectroscopic data were presented .

properties

IUPAC Name

4-(2-methylsulfanylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNIHGOGNLOYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424249
Record name 4-[2-(Methylsulfanyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid

CAS RN

899016-21-8
Record name 4-[2-(Methylsulfanyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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